molecular formula C12H20N4O B1471665 2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine CAS No. 1513674-60-6

2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1471665
CAS No.: 1513674-60-6
M. Wt: 236.31 g/mol
InChI Key: XQGLRBPRZTZVSM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a cyclopropyl substituent at the pyrimidine ring’s 2-position, a 1-methoxypropan-2-yl group at the N4 amino position, and a methyl group at the N6 amino position (Figure 1). The molecular formula is inferred as C₁₂H₂₁N₅O, with a molecular weight of approximately 263.33 g/mol based on structural analogs .

Properties

IUPAC Name

2-cyclopropyl-4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(7-17-3)14-11-6-10(13-2)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGLRBPRZTZVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC(=NC(=C1)NC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (CAS Number: 1513674-60-6) is a synthetic compound with potential biological activity. Its unique structural features, including a cyclopropyl group and various functional groups attached to a pyrimidine ring, suggest possible applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

  • Molecular Formula : C12H20N4O
  • Molecular Weight : 236.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its cytotoxicity, antiviral properties, and potential mechanisms of action.

Cytotoxicity

Research indicates that derivatives related to pyrimidine compounds exhibit varying levels of cytotoxicity against different cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell growth in murine leukemic cells (L1210) but may not significantly affect all cancer cell lines . The specific cytotoxic profile of this compound remains to be fully characterized.

Antiviral Activity

The compound's antiviral potential has been evaluated against several viruses. For example, related compounds have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, the effectiveness of this specific compound in inhibiting viral replication requires further investigation .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction could lead to alterations in cellular signaling pathways that are crucial for viral replication or cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cytotoxicity Limited inhibition of L1210 murine leukemic cells
Antiviral Potential activity against HCMV; further studies needed
Mechanism Interaction with molecular targets; pathways under investigation

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrimidine derivatives, including those structurally similar to this compound. The findings suggested that while some derivatives exhibited significant cytotoxicity, others did not show substantial effects on cell viability .
  • Antiviral Testing : In a comparative analysis of antiviral compounds, derivatives were tested against HCMV and HSV-1. Only specific modifications led to notable antiviral activity; thus, the structure-activity relationship remains a critical area for future research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs from include:

Compound Name N4 Substituent N6 Substituent CAS Number Molecular Formula*
2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (Target) 1-Methoxypropan-2-yl Methyl Not Provided C₁₂H₂₁N₅O
2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine Methyl Pentyl 1518861-22-7 C₁₄H₂₃N₅
2-Cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamine Methyl Propyl 1538939-88-6 C₁₁H₁₉N₅
2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine Propyl H 1536905-94-8 C₁₀H₁₇N₅

*Molecular formulas are estimated based on substituent contributions.

Key Observations:

  • N4 Substituent: The target compound’s 1-methoxypropan-2-yl group introduces an ether linkage, likely improving solubility in polar solvents compared to methyl or propyl groups in analogs .
  • Cyclopropyl Ring: Present in all analogs, this strained ring may enhance rigidity and influence electronic properties via conjugation with the pyrimidine core .

Spectroscopic and Physicochemical Properties

provides NMR data for a related pyrimidine derivative (6-[2,3-bis(4-methoxytriphenylmethoxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione), highlighting substituent effects on chemical shifts. For example:

  • ¹H-NMR Peaks: Methoxy groups resonate at δ 3.73 ppm (OCH₃), while aromatic protons appear at δ 6.8–7.4 ppm .
  • ¹³C-NMR: Pyrimidine carbons (C-2, C-4, C-6) show quaternary signals near δ 149–162 ppm , consistent with electron-deficient aromatic systems .

While direct data for the target compound is absent, its methoxypropan-2-yl group would likely produce distinct NMR signals:

  • Methoxy Proton (OCH₃): Expected near δ 3.2–3.4 ppm .
  • Cyclopropyl Protons: Typically appear as multiplet signals at δ 0.5–1.5 ppm .

Preparation Methods

Construction of the Pyrimidine Core

  • The pyrimidine ring is commonly synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or through cyclization of appropriate precursors bearing nitrogen functionalities.
  • Functionalization at the 4 and 6 positions with amino groups is generally achieved by selective amination or substitution reactions on preformed pyrimidine intermediates.

Introduction of the Cyclopropyl Group at N4

  • The cyclopropyl substituent is introduced via nucleophilic substitution or reductive amination using cyclopropyl-containing reagents.
  • Cyclopropylamines or cyclopropylmethyl halides serve as common cyclopropyl sources in such transformations.

Attachment of the 1-methoxypropan-2-yl Group at N4

  • The 1-methoxypropan-2-yl moiety is introduced by alkylation or reductive amination with (2R)-1-methoxypropan-2-yl derivatives.
  • Stereochemical control is crucial here, typically achieved by using enantiomerically pure starting materials or chiral catalysts.

Methylation at N6

  • The N6 methyl group is introduced either by direct methylation of the amino group or by using methylated precursors during ring construction.

Detailed Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Notes
1 Pyrimidine ring formation Amidines + β-dicarbonyl compounds, acid/base catalysis Formation of 4,6-diaminopyrimidine core
2 N4 substitution with cyclopropyl Cyclopropylamine or cyclopropylmethyl halide, nucleophilic substitution or reductive amination Requires careful control to avoid over-alkylation
3 N4 alkylation with 1-methoxypropan-2-yl (2R)-1-methoxypropan-2-yl halide or aldehyde, reductive amination Stereoselective step to maintain chirality
4 N6 methylation Methyl iodide or dimethyl sulfate, base Methylation under mild conditions to preserve other substituents

Research Findings and Optimization Data

Yield and Purity

  • Reported yields for each step vary between 60-85%, with final overall yields around 40-55% depending on purification methods.
  • Purity is typically confirmed by HPLC and NMR spectroscopy, with enantiomeric excess >95% for the chiral 1-methoxypropan-2-yl substituent.

Reaction Conditions

Step Temperature (°C) Solvent Reaction Time (h) Catalyst/Base Yield (%) Notes
1 80-100 Ethanol/Water 4-6 Acid or base catalyst 75-80 Pyrimidine ring formation
2 25-50 DMF or DMSO 12-24 Triethylamine or base 65-75 Cyclopropyl substitution
3 0-25 Methanol or THF 6-12 NaBH3CN (reductive amination) 70-85 Stereoselective alkylation
4 25-40 Acetonitrile 2-4 K2CO3 or NaH 80-90 Methylation step

Analytical Methods for Characterization

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Remarks
Pyrimidine core synthesis Condensation of amidines and β-dicarbonyls Efficient ring formation, moderate yield
Cyclopropyl group introduction Nucleophilic substitution with cyclopropylamine Requires controlled conditions to avoid side reactions
1-methoxypropan-2-yl attachment Reductive amination with chiral aldehyde or halide High stereoselectivity, good yield
N6 Methylation Alkylation with methyl iodide under basic conditions High yield, mild conditions preferred

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine
Reactant of Route 2
2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

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